N-Palmitoylsphingomyelin

描述

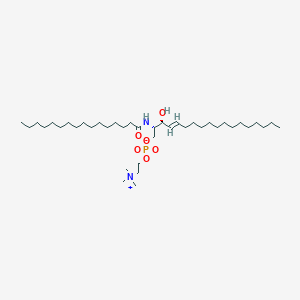

N-hexadecanoylsphingosine-1-phosphocholine is a sphingomyelin 34:1 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphingosine respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid.

N-Palmitoylsphingomyelin is a natural product found in Trypanosoma brucei with data available.

作用机制

Target of Action

N-Palmitoylsphingomyelin (PSM) is one of the main lipid components of biological membranes . It is actively involved in various cellular processes such as protein trafficking and signal transduction . The primary targets of PSM are the specific lateral domains enriched in sphingomyelin and cholesterol in biomembranes .

Mode of Action

PSM interacts with its targets through its sphingosine moiety . This interaction leads to considerable structural changes in the polar head-group and interface regions of the biomembranes . The strong hydrogen bonding properties characteristic to PSM are observed to lead to these changes .

Biochemical Pathways

The interaction of PSM with its targets affects the dynamics of the biomembranes . Most dynamic properties, such as lateral and rotational diffusion, are strongly suppressed due to the sphingosine moiety and related hydrogen bonding . This plays a crucial role in the complexation of SM with other lipids in many-component bilayers .

Pharmacokinetics

The strong ordering of psm acyl chains and specific ordering effects in the vicinity of a psm-water interface reflect the potential adme properties of psm .

Result of Action

The result of PSM’s action is the alteration of the structure and dynamics of the biomembranes . This can affect various cellular processes such as protein trafficking and signal transduction .

Action Environment

The action of PSM is influenced by the environment of the biomembranes. The temperature, for example, can affect the phase transition of the biomembranes and thus the action of PSM . The presence of other lipids in the biomembranes can also influence the action, efficacy, and stability of PSM .

生物活性

N-Palmitoylsphingomyelin (PSM) is a sphingolipid that plays a crucial role in cellular functions, particularly in the context of membrane structure and signaling pathways. This article provides a comprehensive overview of the biological activity of PSM, including its interactions within membranes, implications in disease states, and relevant case studies.

Structure and Membrane Interactions

PSM is characterized by its long-chain fatty acid (palmitic acid) attached to a sphingoid base, forming a phospholipid that is integral to cell membranes. Its unique structure allows for specific interactions with cholesterol and other lipids, influencing membrane fluidity and stability.

- Thermal Behavior : Differential scanning calorimetry (DSC) studies have shown that PSM exhibits reversible chain-melting transitions at various temperatures depending on hydration levels. For example, anhydrous PSM displays an endothermic transition at 75 °C, while increased hydration lowers the melting temperature to about 41 °C .

- Miscibility with Other Lipids : Research utilizing deuterium nuclear magnetic resonance (2H-NMR) spectroscopy has demonstrated that PSM can mix ideally with palmitoyl ceramide (PCer) in liquid crystalline phases. This miscibility is critical for maintaining membrane integrity and functionality under physiological conditions .

Biological Functions

PSM is involved in several key biological processes:

- Cell Signaling : The hydrolysis of sphingomyelin by sphingomyelinases results in the production of ceramide, which plays a pivotal role in signaling pathways related to cell survival and apoptosis. The balance between sphingomyelin and ceramide levels can influence cellular responses to stress and growth factors .

- Cardiovascular Health : Elevated levels of circulating PSM have been associated with an increased risk of cardiovascular disease (CVD), particularly in patients with type 2 diabetes. A study found that higher plasma concentrations of PSM correlated significantly with CVD risk, suggesting its role as a potential biomarker for cardiovascular health .

1. Cardiovascular Disease Association

A study from the China Da Qing Diabetes Study highlighted the association between plasma PSM levels and cardiovascular events. The findings indicated that for every 1 µg/mL increase in PSM concentration, the odds ratio for developing CVD increased by 1.19 after adjusting for confounding factors .

| Parameter | Discovery Group (CVD) | Non-CVD Group |

|---|---|---|

| Plasma PSM (μg/mL) | 41.68 ± 10.47 | 9.69 ± 1.47 |

| Odds Ratio | 1.19 | - |

2. Membrane Phase Behavior

In another study focusing on the phase behavior of PSM and PCer mixtures, researchers utilized both DSC and NMR techniques to observe gel-fluid transitions across varying temperatures and compositions. This research provided insights into how PSM contributes to membrane organization and function at different physiological states .

科学研究应用

Structural Properties and Interactions

1. Membrane Structure and Phase Behavior

N-Palmitoylsphingomyelin is known for forming stable bilayers, which are essential for maintaining the integrity of cell membranes. Research using differential scanning calorimetry (DSC) and X-ray diffraction has demonstrated that C16:0-SM exhibits reversible chain-melting transitions, with specific transition temperatures influenced by hydration levels. For instance, anhydrous C16:0-SM shows an endothermic transition at 75°C, which decreases to 41°C with increased hydration .

2. Interaction with Cholesterol

The incorporation of cholesterol into C16:0-SM bilayers alters their thermotropic properties. Studies indicate that as cholesterol concentration increases, the enthalpy of the transition decreases, suggesting a more fluid membrane state . This interaction is critical for understanding how membrane fluidity affects cellular processes such as signaling and transport.

Biological Implications

1. Role in Cardiovascular Disease

Recent studies have linked this compound to cardiovascular disease (CVD) risk, particularly in diabetic patients. The China Da Qing Diabetes Study found a significant association between PSM levels and increased CVD risk (odds ratio 1.22) among individuals with diabetes . This highlights the potential of this compound as a biomarker for cardiovascular health.

2. Neurochemical Functions

In neurobiology, sphingolipids like this compound are essential for neuronal function and signaling. They participate in the formation of lipid rafts—microdomains within cell membranes that facilitate protein interactions involved in signal transduction . Understanding these functions can lead to insights into neurodegenerative diseases where lipid metabolism is disrupted.

Analytical Techniques for Study

1. Mass Spectrometry in Lipidomics

Advancements in mass spectrometry have significantly enhanced the analysis of sphingolipids, including this compound. Techniques such as shotgun lipidomics allow for comprehensive profiling of lipid species within biological samples, facilitating the identification of changes in lipid metabolism associated with various diseases . This approach is vital for elucidating the roles of lipids in health and disease.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to investigate the conformational dynamics of this compound in bilayers. Studies utilizing deuterium labeling have provided insights into chain ordering and molecular interactions within lipid membranes . These findings contribute to a deeper understanding of how lipid composition affects membrane properties.

Case Studies

属性

IUPAC Name |

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUXQNLWDTSLO-GWQJGLRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312972, DTXSID401334206 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6254-89-3, 641628-11-7 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PALMITOYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。